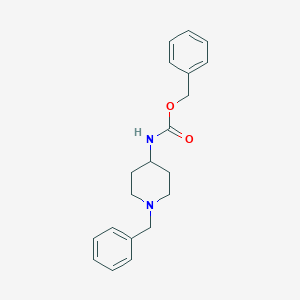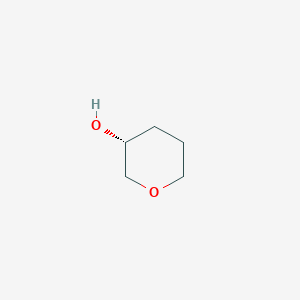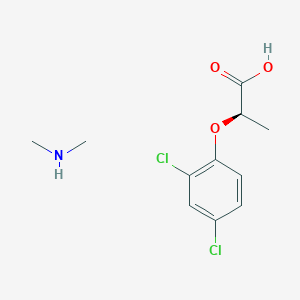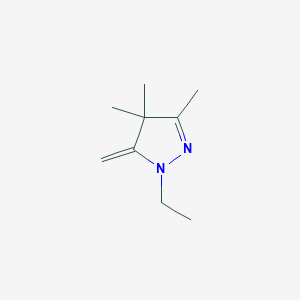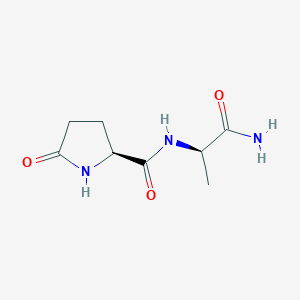
Pyroglutamylalanine amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamylalanine amide (Pyr-Ala-NH2) is a cyclic dipeptide consisting of two amino acids, pyroglutamic acid and alanine, joined by an amide bond. Pyr-Ala-NH2 has been found to exhibit various biological activities, including antioxidant, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Pyroglutamylalanine amide is not fully understood. However, studies have suggested that Pyroglutamylalanine amide may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
Pyroglutamylalanine amide has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Pyroglutamylalanine amide can also inhibit the replication of viruses by interfering with viral entry, fusion, and replication. In addition, Pyroglutamylalanine amide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyroglutamylalanine amide is its stability, which allows for long-term storage and use in experiments. Pyroglutamylalanine amide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of Pyroglutamylalanine amide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Pyroglutamylalanine amide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future studies could focus on optimizing the synthesis and purification methods of Pyroglutamylalanine amide to improve its solubility and stability.
Métodos De Síntesis
Pyroglutamylalanine amide can be synthesized by several methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The most common method is solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a solid support. The protected peptide is then cleaved from the support and deprotected to obtain the final product.
Aplicaciones Científicas De Investigación
Pyroglutamylalanine amide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Pyroglutamylalanine amide also has antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, Pyroglutamylalanine amide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Propiedades
Número CAS |
100462-32-6 |
|---|---|
Nombre del producto |
Pyroglutamylalanine amide |
Fórmula molecular |
C8H13N3O3 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-4(7(9)13)10-8(14)5-2-3-6(12)11-5/h4-5H,2-3H2,1H3,(H2,9,13)(H,10,14)(H,11,12)/t4-,5+/m1/s1 |
Clave InChI |
CLNSLBYOSNFAOC-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCC(=O)N1 |
SMILES |
CC(C(=O)N)NC(=O)C1CCC(=O)N1 |
SMILES canónico |
CC(C(=O)N)NC(=O)C1CCC(=O)N1 |
Sinónimos |
L-pyroglutamyl-D-alanine amide pyroglutamylalanine amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



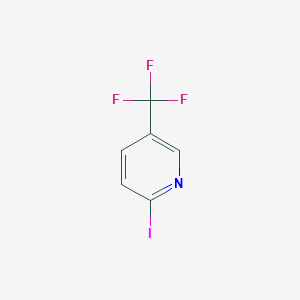
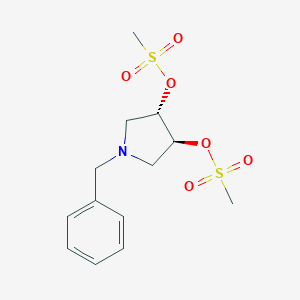

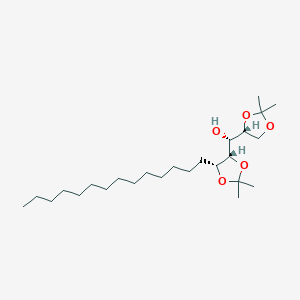
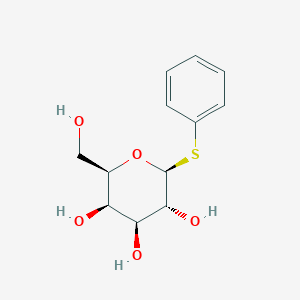
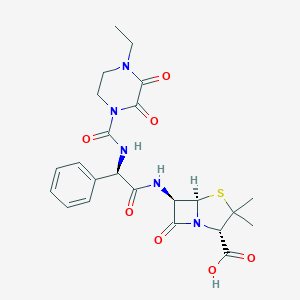
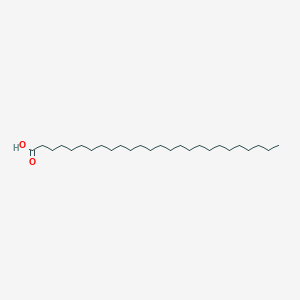
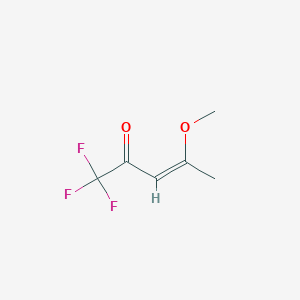
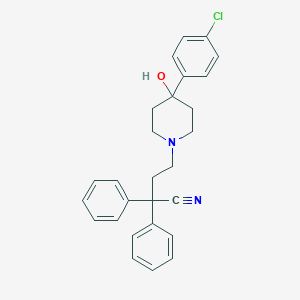
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
